Nitrosoproline

Übersicht

Beschreibung

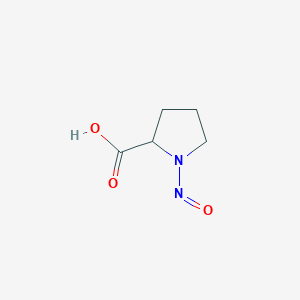

Nitrosoproline is a nitroso derivative of the amino acid proline . It is also known as 1-Nitroso-L-proline .

Synthesis Analysis

Endogenous formation of this compound has been reported in humans from sodium nitrite and proline . This was based on the finding of this compound in the urine from male volunteers who had ingested proline and vegetable juice as a source of nitrite .

Molecular Structure Analysis

The molecular formula of this compound is C5H8N2O3 . Its average mass is 144.129 Da and its monoisotopic mass is 144.053497 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 391.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . Its molar refractivity is 32.6±0.5 cm3 .

Wissenschaftliche Forschungsanwendungen

Photogenotoxicity and Carcinogenicity : NPRO combined with natural sunlight or UVA radiation can cause DNA strand cleavage and nitric oxide formation, leading to mutagenicity in certain bacterial strains and DNA breakage in human cells. This interaction might contribute to UVA-induced carcinogenic risk (Arimoto-Kobayashi et al., 2002).

Presence in Food and Beverages : NPRO has been detected in beer and cooked sausages. In beer, its presence is considered non-hazardous to health. In sausages, its formation correlates with nitrite levels, and certain additives like erythorbic acid can inhibit its formation (Tricker & Preussmann, 2005); (Herrmann et al., 2015).

Chemical Analysis Techniques : A method for determining total N-nitroso compounds, including NPRO, using chemical denitrosation and chemiluminescence detection has been developed. This method is useful for analyzing food, personal care products, and human body fluids (Wang et al., 2005).

Nitrosation and Nitration in Biological Contexts : NPRO can induce nitrosation and nitration of cellular components like glutathione and tyrosine under UV light, suggesting potential cellular impacts in humans exposed to sunlight (Naka et al., 2010).

DNA Adduct Formation : NPRO under UVA irradiation can interact with DNA nucleosides like adenine and guanine, forming mutagenic photoproducts. This highlights its potential role in photogenotoxicity (Aoyama et al., 2019); (Asahi et al., 2020).

Influence on Cellular Activity : Studies have shown that NPRO can affect DNA synthesis in various organs, with tissue-specific responses observed in the presence of other nitrosamines (Hellman & Tjälve, 2009).

Role in Groundwater Contamination : Research on N-nitrosamines, including NPRO, in groundwater recharge systems indicates their biodegradability under both oxic and anoxic conditions, crucial for environmental safety (Drewes et al., 2006).

Interaction with Other Compounds : The combination of NPRO with other compounds, such as garlic components, has been studied for its effects on nitrosation processes and potential health benefits (Cope et al., 2009).

Eigenschaften

IUPAC Name |

1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPHJWEIIAIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860015 | |

| Record name | 1-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2571-28-0, 7519-36-0 | |

| Record name | NSC109546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Nitrosoproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitrosoproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.